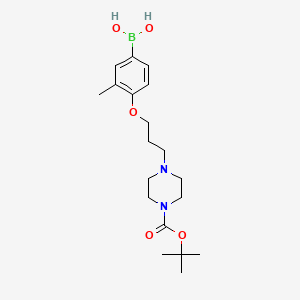

(4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-methylphenyl)boronic acid

Descripción

The compound “(4-(3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-methylphenyl)boronic acid” is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety connected via a propoxy linker to a 3-methylphenylboronic acid group. Its molecular structure is designed for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates . The Boc group enhances solubility and stability during synthetic processes, while the piperazine ring contributes to hydrogen-bonding and coordination capabilities. The 3-methyl substituent on the phenyl ring may influence steric and electronic properties, affecting reactivity and binding interactions in medicinal chemistry or materials science contexts.

Propiedades

IUPAC Name |

[3-methyl-4-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O5/c1-15-14-16(20(24)25)6-7-17(15)26-13-5-8-21-9-11-22(12-10-21)18(23)27-19(2,3)4/h6-7,14,24-25H,5,8-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITHFYCZGVSQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601115698 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704066-87-4 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

The compound (4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure

The chemical formula for this compound is . Its structure includes a boronic acid functional group, which is crucial for its biological activity, particularly in inhibiting certain enzymes and interacting with target proteins.

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit significant anticancer properties. In studies involving various cancer cell lines, compounds similar to (4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-methylphenyl)boronic acid have demonstrated cytotoxic effects against prostate cancer cells. For instance, a related study showed that specific boronic compounds reduced the viability of prostate cancer cells to 33% at a concentration of 5 µM, while maintaining higher viability in healthy cells (71%) after treatment .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Type | Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| B5 | PC-3 | 5 | 33 |

| B5 | L929 | 5 | 71 |

| B7 | PC-3 | 5 | 44 |

| B7 | L929 | 5 | 95 |

Antimicrobial Properties

Boronic acids have also been evaluated for their antimicrobial properties. For example, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured during these studies ranged from 7 to 13 mm, indicating moderate to strong antibacterial activity .

Table 2: Antimicrobial Activity of Boronic Acid Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| B1 | Staphylococcus aureus | 10 |

| B5 | Escherichia coli | 12 |

| B7 | Pseudomonas aeruginosa | 9 |

Antioxidant Activity

The antioxidant potential of boronic acids has been investigated using various assays such as DPPH and ABTS. Compounds similar to the target compound have exhibited significant antioxidant activity comparable to standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT) .

Table 3: Antioxidant Activity of Boronic Acid Derivatives

| Compound | Assay Type | % Inhibition at 100 µM |

|---|---|---|

| B2 | DPPH | 85 |

| B3 | ABTS | 78 |

| B5 | CUPRAC | 80 |

The biological activities of boronic acids are largely attributed to their ability to form reversible covalent bonds with diols present in biomolecules. This property allows them to inhibit proteases and other enzymes critical for cancer cell proliferation and survival. Additionally, their interaction with cellular pathways involved in oxidative stress contributes to their antioxidant effects.

Case Studies

Several case studies have highlighted the efficacy of boronic acid derivatives in preclinical models. For instance, a study demonstrated that a related compound significantly inhibited tumor growth in xenograft models of prostate cancer while showing minimal toxicity to normal tissues . Another investigation reported that the incorporation of piperazine moieties enhances the selectivity and potency against cancer cells compared to non-targeted therapies.

Comparación Con Compuestos Similares

a) 4-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid

- Key Difference : Fluorine replaces the methyl group at the 3-position of the phenyl ring.

- This substitution may also affect metabolic stability in biological systems.

b) 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenylboronic acid

- Key Difference : Lacks the propoxy linker and 3-methyl group. The piperazine is directly attached to the phenylboronic acid.

- The shorter structure may also reduce solubility in polar solvents .

Analogs with Alternative Aromatic Systems

a) 6-(4-Boc-Piperazino)-2-methylpyridine-3-boronic acid

b) 4-[3-(7-Methoxy-2-oxo-3-phenyl-2H-chromen-4-yloxy)-propyl]-piperazine-1-carboxylic acid tert-butyl ester

- Key Difference : A chromen-2-one scaffold replaces the phenylboronic acid.

- Impact: The chromenone system expands π-π stacking interactions, making this compound more suitable for targeting aromatic protein pockets. However, the lack of a boronic acid group limits its utility in cross-coupling reactions .

Functional Group Modifications in Piperazine Derivatives

a) 1-(1,1-Dimethylethyl) 4-[3-(4-borono-2-fluorophenoxy)propyl]-1-piperazinecarboxylate

b) 4-{3-[4-(2-Ethyl-4-hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one

- Key Difference: Incorporates a benzyl-substituted piperazine and chromenone system.

- Impact : The benzyl group enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drug candidates .

Research Implications

The target compound’s combination of a Boc-protected piperazine, propoxy linker, and 3-methylphenylboronic acid offers a versatile balance of stability, solubility, and reactivity. Substitutions such as fluorine or pyridine alter electronic and steric profiles, tailoring the compound for specific applications (e.g., catalysis vs. therapeutics). Discontinued analogs highlight the importance of substituent optimization in commercial viability. Further studies should explore the methyl group’s role in enhancing metabolic stability compared to halogenated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.